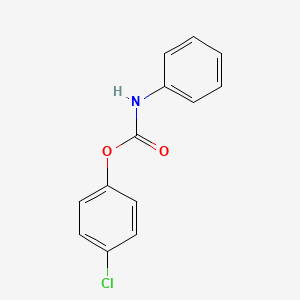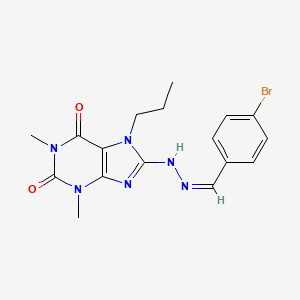
N-(2,3-dichlorophenyl)-2,4,6-trinitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dichlorophenyl)-2,4,6-trinitroaniline is a chemical compound that belongs to the class of nitroanilines This compound is characterized by the presence of two chlorine atoms and three nitro groups attached to an aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-2,4,6-trinitroaniline typically involves the nitration of N-(2,3-dichlorophenyl)aniline. The process begins with the preparation of N-(2,3-dichlorophenyl)aniline, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the aniline ring.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The industrial production also incorporates safety measures to handle the hazardous reagents and by-products generated during the nitration process.
化学反応の分析
Types of Reactions
N-(2,3-dichlorophenyl)-2,4,6-trinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide and potassium hydroxide are employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aniline derivatives.
科学的研究の応用
N-(2,3-dichlorophenyl)-2,4,6-trinitroaniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(2,3-dichlorophenyl)-2,4,6-trinitroaniline involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, leading to the inhibition or activation of various biochemical processes. The nitro groups play a crucial role in the compound’s reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
N-(2,3-dichlorophenyl)piperazine: A compound with similar structural features but different functional groups.
N-(2,4-dichlorophenyl)-2-chloroacetamide: Another dichlorophenyl derivative with distinct chemical properties.
Uniqueness
N-(2,3-dichlorophenyl)-2,4,6-trinitroaniline is unique due to the presence of multiple nitro groups, which impart specific chemical reactivity and biological activity. The combination of chlorine and nitro groups on the aniline ring makes it distinct from other similar compounds.
特性
CAS番号 |
63033-86-3 |
|---|---|
分子式 |
C12H6Cl2N4O6 |
分子量 |
373.10 g/mol |
IUPAC名 |
N-(2,3-dichlorophenyl)-2,4,6-trinitroaniline |
InChI |
InChI=1S/C12H6Cl2N4O6/c13-7-2-1-3-8(11(7)14)15-12-9(17(21)22)4-6(16(19)20)5-10(12)18(23)24/h1-5,15H |
InChIキー |
NOKWYTXDQDBJGT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-chloro-N-[(diphenylphosphoryl)methyl]benzamide](/img/structure/B11963942.png)

![4,6-Dimethyl-2-oxo-1-[(2-thienylmethylene)amino]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B11963958.png)




![5-(2-methylphenyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11963986.png)
![2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-phenylacetamide](/img/structure/B11963989.png)



